(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE

Overview

Description

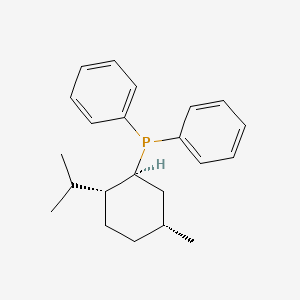

(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE: is a chemical compound with the molecular formula C22H29P and a molecular weight of 324.45 g/mol . It is a phosphine derivative, characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a diphenylphosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE typically involves the reaction of cyclohexyl derivatives with diphenylphosphine. The specific synthetic route and reaction conditions can vary, but generally, the process includes:

Starting Materials: Cyclohexyl derivatives, diphenylphosphine.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated.

Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can participate in substitution reactions, where the diphenylphosphine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and aryl halides.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Catalytic Applications

1.1 Heck Reaction

The Heck reaction is a widely utilized coupling reaction in organic synthesis, particularly for the formation of carbon-carbon bonds. (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE has been identified as an effective ligand for palladium-catalyzed Heck reactions. Research indicates that this ligand provides high catalytic activity, allowing for substrate-to-catalyst ratios of 2000 to 3000, with reactions proceeding to completion at temperatures between 95–105°C . The use of this ligand has been instrumental in the production of fine chemicals, including pharmaceuticals such as Naproxen™ .

1.2 Arylative Coupling

Recent studies have demonstrated the utility of this compound in nickel-catalyzed arylative coupling reactions involving aldehydes and alkynes. This method showcases the ligand's ability to facilitate efficient three-component reactions with yields ranging from 53% to 91% . The reactivity profile of this compound allows for diverse substitution patterns, making it a versatile choice for synthetic chemists.

1.3 Enantioselective Reactions

The compound has also been employed in enantioselective reactions, particularly in nickel-catalyzed reductive couplings. It has shown superior performance with alkynes containing aromatic substituents, achieving significant levels of enantioselectivity . This application is critical for synthesizing chiral compounds that are essential in pharmaceuticals and agrochemicals.

Properties and Handling

This compound is sensitive to air and moisture, necessitating careful handling under inert atmospheres to maintain its stability and reactivity. The compound has a melting point range of 95-99 °C and a predicted boiling point of approximately 414.7 °C . Proper storage conditions include keeping it in dark places at room temperature to prevent degradation.

Case Studies

3.1 Synthesis of Fine Chemicals

In a notable case study, this compound was utilized in the synthesis of various organobromine compounds through the Heck reaction. This process not only highlighted the ligand's effectiveness but also demonstrated its role in improving the economic viability of chemical processes by reducing catalyst loadings while maintaining high yields .

3.2 Development of New Catalytic Systems

Research efforts have focused on developing new catalytic systems incorporating this compound for more complex organic transformations. These studies aim to enhance selectivity and efficiency in multi-step synthesis pathways, thereby expanding the scope of applications for this ligand beyond traditional uses .

Mechanism of Action

The mechanism of action of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE involves its ability to coordinate with metal centers. The diphenylphosphine moiety acts as a ligand, donating electron density to the metal center, which stabilizes the metal complex and facilitates various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

Dicyclohexylphosphine: A phosphine ligand with two cyclohexyl groups.

Diisopropylphosphine: A phosphine ligand with two isopropyl groups.

Comparison: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable ligand in certain catalytic applications where other phosphine ligands may not be as effective .

Biological Activity

(S)-(+)-Neomenthyldiphenylphosphine is a chiral phosphine ligand that has garnered attention in various chemical reactions, particularly in catalysis. Its biological activity and potential applications are increasingly explored in the context of medicinal chemistry and organic synthesis. This article compiles detailed findings from diverse sources regarding the biological activity of this compound, including its role as a catalyst, its interaction with biological systems, and specific case studies illustrating its efficacy.

This compound is characterized by its unique steric and electronic properties, which make it suitable for various catalytic applications. It is synthesized through the reaction of neomenthol with diphenylphosphine, leading to a compound that exhibits both high activity and selectivity in catalytic processes.

1. Catalytic Applications

This compound has shown significant promise as a ligand in transition metal-catalyzed reactions. Notably, it has been utilized in the Heck reaction for producing fine chemicals, demonstrating high catalytic efficiency with substrate-to-catalyst ratios reaching up to 3000:1 .

| Reaction Type | Catalyst System | Yield (%) |

|---|---|---|

| Heck Reaction | Pd/(S)-(+)-Neomenthyldiphenylphosphine | 95–105 |

| Arylative Coupling | Ni/(S)-(+)-Neomenthyldiphenylphosphine | 71 |

3. Case Studies

- Heck Reaction for Naproxen Production : The application of this compound in the Heck reaction facilitated the synthesis of Naproxen™, a widely used anti-inflammatory drug. This case highlights not only the compound's utility in pharmaceutical synthesis but also its potential role in drug development .

- Enantioselective Reactions : The ligand has been employed in enantioselective hydrogenation reactions, showcasing its ability to produce chiral products relevant to pharmaceuticals. In these reactions, it demonstrated high enantioselectivity, indicating that this compound could be pivotal in synthesizing biologically active compounds .

Properties

IUPAC Name |

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYDOEXXFGNVRZ-COPCDDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370366 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-29-8 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes (S)-(+)-Neomenthyldiphenylphosphine useful in asymmetric catalysis?

A1: this compound's chiral structure allows it to induce chirality in metal complexes. This is essential for asymmetric catalysis, where the goal is to preferentially form one enantiomer of a chiral product. For example, it has been successfully employed in nickel-catalyzed asymmetric reductive coupling of alkynes and aldehydes to synthesize allylic alcohols and α-hydroxy ketones with high enantioselectivity. []

Q2: How does the structure of this compound affect its catalytic activity?

A2: The steric hindrance provided by the neomenthyl group plays a crucial role in its effectiveness. Research has shown that increasing the steric hindrance of the phosphine ligand in cobalt dichloride complexes used for 1,3-butadiene polymerization leads to higher syndiotacticity in the resulting polybutadiene. [] This suggests that the bulky neomenthyl group in this compound can influence the stereochemical outcome of reactions.

Q3: Are there any challenges in using this compound?

A3: One challenge is the potential for oxidation to this compound oxide, which is a common impurity. [] This oxide is inactive in catalysis and must be rigorously removed during purification. Researchers commonly use 31P NMR to monitor for the presence of the oxide.

Q4: What analytical techniques are commonly used to characterize this compound?

A4: Aside from 31P NMR to assess purity, other common techniques include melting point determination, as pure this compound has a melting point of 98-99 °C. [] Additional characterization might involve techniques such as elemental analysis and optical rotation to confirm its composition and enantiomeric purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.